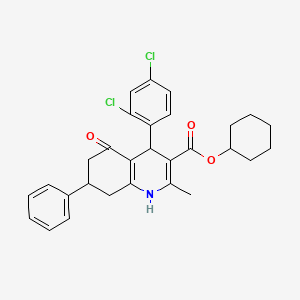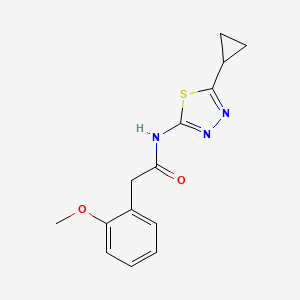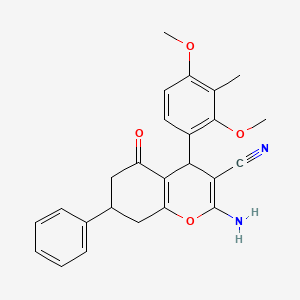![molecular formula C18H25N3OS B5143030 4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine](/img/structure/B5143030.png)
4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine, also known as PD173074, is a synthetic small molecule inhibitor of fibroblast growth factor receptor 1 (FGFR1). It was first synthesized in 1998 by Pfizer as a potential anti-cancer drug and has since been extensively studied for its therapeutic applications.
Mecanismo De Acción
4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine inhibits FGFR1 signaling by binding to the ATP-binding pocket of the receptor, preventing its activation by ligands such as fibroblast growth factors (FGFs). This leads to downstream effects such as inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of vascular smooth muscle cells, which could have implications for the treatment of vascular diseases such as atherosclerosis. This compound has also been shown to inhibit the growth of glioma cells, indicating potential applications in the treatment of brain tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine has several advantages for use in lab experiments. It is a highly specific inhibitor of FGFR1, which makes it useful for studying the effects of FGFR1 signaling in various cellular processes. However, its potency and selectivity may vary depending on the cell type and experimental conditions, which should be taken into consideration when designing experiments.
Direcciones Futuras
There are several potential future directions for research on 4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine. One area of interest is the development of combination therapies that incorporate this compound with other anti-cancer drugs to enhance its therapeutic efficacy. Another area of research is the development of more potent and selective FGFR inhibitors that could have broader applications in cancer treatment. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of other diseases beyond cancer.
Métodos De Síntesis
The synthesis of 4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine involves a multi-step process that includes the reaction of 2-chloro-6-methylthiopyrimidine with 3-(4-morpholinyl)propylamine followed by the reaction of the resulting intermediate with 6-bromo-4-methylquinoline. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to be a potent inhibitor of FGFR1, which is overexpressed in many types of cancer, including breast, lung, and prostate cancer. Inhibition of FGFR1 signaling by this compound has been shown to induce apoptosis and inhibit tumor growth in preclinical cancer models.
Propiedades
IUPAC Name |
4-methyl-6-methylsulfanyl-N-(3-morpholin-4-ylpropyl)quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3OS/c1-14-12-18(19-6-3-7-21-8-10-22-11-9-21)20-17-5-4-15(23-2)13-16(14)17/h4-5,12-13H,3,6-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVOHJSEXSBGSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)SC)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chloro-2,5-dimethoxyphenyl)-2-[2-(cyclohexylcarbonyl)hydrazino]-2-oxoacetamide](/img/structure/B5142956.png)
![(4-fluoro-2-methoxybenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B5142969.png)
![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B5142977.png)
![3-bromo-N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5142979.png)
![N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5142989.png)
![1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5143004.png)
![1-[3-(4-chlorophenoxy)benzyl]-3-methylpiperidine](/img/structure/B5143024.png)
![4-{2-[2-(4-iodophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5143038.png)

![5,6-dichloro-2-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5143046.png)
![1-[4-(4-iodophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5143054.png)
![4-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5143060.png)
